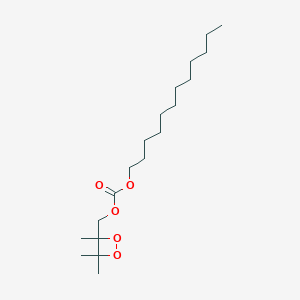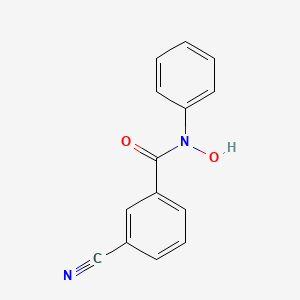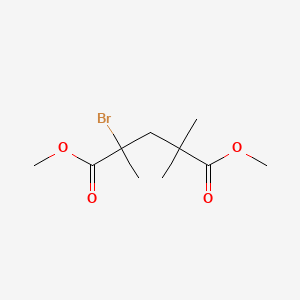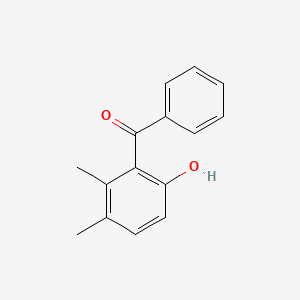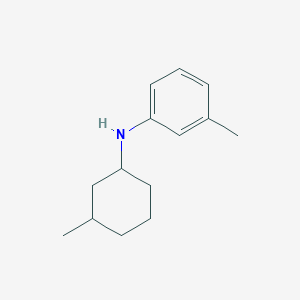
3-Methyl-N-(3-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(3-methylcyclohexyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with a methyl group and an aniline group, where the nitrogen atom is further bonded to a 3-methylcyclohexyl group. The molecular formula of this compound is C14H21N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(3-methylcyclohexyl)aniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the reaction of aniline with 3-methylcyclohexyl halides under basic conditions.
Reduction of Nitroarenes: The nitro derivative of the compound can be reduced using hydrogenation or other reducing agents.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides with 3-methylcyclohexylamines.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines from nitro derivatives.
Substitution: Various substituted anilines depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-Methyl-N-(3-methylcyclohexyl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, especially in the development of drug candidates containing hindered amine motifs .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, influencing biological pathways . The exact mechanism can vary based on the specific context of its use.
Comparison with Similar Compounds
N-Methylcyclohexylamine: Similar structure but lacks the aromatic benzene ring.
N,N-Dimethylaniline: Contains a dimethylamino group instead of the 3-methylcyclohexyl group.
Cyclohexylamine: Lacks the methyl group on the cyclohexyl ring and the aromatic benzene ring.
Uniqueness: 3-Methyl-N-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl-substituted benzene ring and a 3-methylcyclohexyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
109246-77-7 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3 |
InChI Key |
SPUOQJWSYSCGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


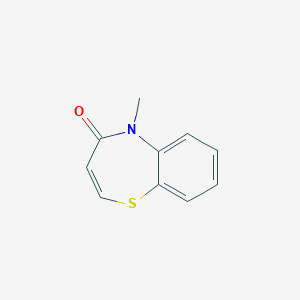
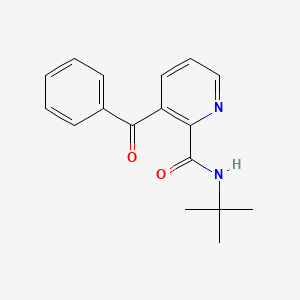
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
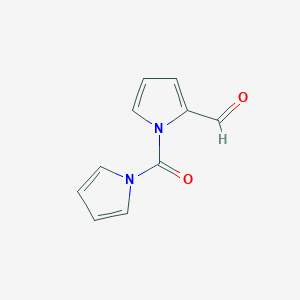
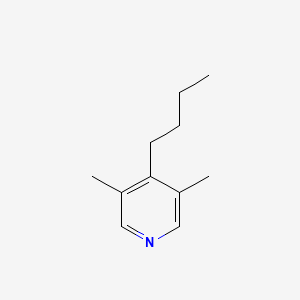
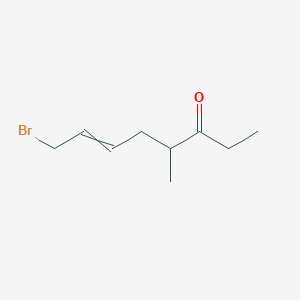
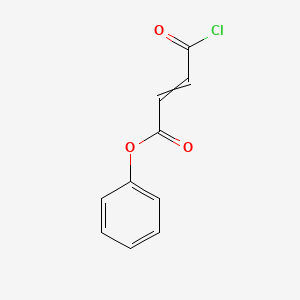
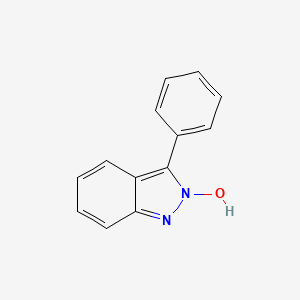
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
